molecular formula C10H12O5 B8715275 2-(3,5-dimethoxyphenoxy)acetic Acid CAS No. 19728-23-5

2-(3,5-dimethoxyphenoxy)acetic Acid

Cat. No.: B8715275
CAS No.: 19728-23-5
M. Wt: 212.20 g/mol
InChI Key: AELFBZMVKKOCQJ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by two methoxy (-OCH₃) groups at the 3- and 5-positions of the phenoxy ring and an acetic acid side chain. These compounds are often explored for their biological activities, including roles as enzyme inhibitors, synthetic auxins, or intermediates in drug development . The methoxy groups enhance lipophilicity and metabolic stability compared to hydroxyl or methyl substituents, influencing both physicochemical properties and biological interactions .

Properties

CAS No.

19728-23-5

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

2-(3,5-dimethoxyphenoxy)acetic acid

InChI

InChI=1S/C10H12O5/c1-13-7-3-8(14-2)5-9(4-7)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

AELFBZMVKKOCQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethoxyphenoxy)acetic acid typically involves the reaction of 3,5-dimethoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction and subsequent purification steps to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(3,5-Dimethoxyphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-(3,5-dimethoxyphenoxy)acetic acid with structurally related phenoxyacetic acid derivatives, highlighting substituent variations and their impacts:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
This compound -OCH₃ (3,5) C₁₀H₁₂O₅ 212.20 High lipophilicity; methoxy groups resist oxidation compared to -OH .
2-(3,5-Dimethylphenoxy)acetic acid -CH₃ (3,5) C₁₀H₁₂O₃ 180.20 Lower polarity; methyl groups reduce metabolic stability .
(4-Chloro-3,5-dimethylphenoxy)acetic acid -Cl (4), -CH₃ (3,5) C₁₀H₁₁ClO₃ 214.6 Chlorine enhances electrophilicity; used in auxin analog synthesis .
2-(3,5-Dichlorophenyl)acetic acid -Cl (3,5) C₈H₆Cl₂O₂ 205.04 Increased acidity (pKa ~2.5); halogenated analogs show antimicrobial activity .
2-(3,5-Dibromophenyl)acetic acid -Br (3,5) C₈H₆Br₂O₂ 293.94 Higher molecular weight; bromine improves radiostability .
2-(4-Hydroxy-3-methoxyphenyl)acetic acid -OH (4), -OCH₃ (3) C₉H₁₀O₄ 182.18 Hydroxyl group increases hydrogen-bonding capacity; used in metabolic studies .

Key Trends :

  • Methoxy vs. Methyl: Methoxy groups (e.g., in this compound) increase polarity and oxidation resistance compared to methyl analogs (e.g., 2-(3,5-dimethylphenoxy)acetic acid) .
  • Halogenation : Chlorine or bromine substituents (e.g., 2-(3,5-dichlorophenyl)acetic acid) enhance electrophilicity and biological activity but may increase toxicity .
  • Hydroxyl Groups : Hydroxyl-containing derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)acetic acid) exhibit higher solubility and metabolic versatility .
Physicochemical Properties
Compound Melting Point (°C) Solubility (Water) logP (Predicted) Stability Notes Reference
This compound Low ~1.8 Stable under acidic conditions .
2-(3,5-Dimethylphenoxy)acetic acid 105–109 Insoluble 2.5 Prone to oxidative degradation .
(4-Chloro-3,5-dimethylphenoxy)acetic acid Slightly soluble 3.1 Stable at -20°C for ≥4 years .
2-(3,5-Dichlorophenyl)acetic acid Poor 2.8 Acidic; forms salts with amines .
2-(4-Hydroxy-3-methoxyphenyl)acetic acid Moderate 1.2 Sensitive to UV light .

Insights :

  • Methoxy and halogen substituents generally reduce water solubility.
  • Higher logP values correlate with increased lipophilicity, enhancing membrane permeability .

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